2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
Description
Chemical Structure:
The compound 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1343369-80-1) consists of a pyrazole ring substituted at the N1-position with a 2-methoxyethyl group and at the C4-position with an ethanamine chain. Its molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.23 g/mol .
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-12-5-4-11-7-8(2-3-9)6-10-11/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVDNVYCFPQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Table 1: Substituent Effects on Pyrazole Derivatives
Key Observations :
- The 2-methoxyethyl group in the target compound improves water solubility compared to methyl or isopropyl substituents, which are more lipophilic .
- Unsubstituted pyrazole derivatives (e.g., 2-(1H-pyrazol-4-yl)ethan-1-amine) form stable crystalline salts, but their lack of N1-substituents limits bioavailability .
Positional Isomerism and Chain Modifications
Table 2: Positional and Chain Variations
Key Observations :
Physicochemical Properties
Table 3: Physical and Chemical Properties
Biological Activity
Overview
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, with the molecular formula , is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrazole ring, which is known for its diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with ethylene diamine, often in the presence of solvents like ethanol or methanol and may require catalysts to enhance yield and efficiency. The final product can be purified through crystallization or chromatography methods.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity towards these targets can lead to modulation of biological pathways, potentially resulting in therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Potential : There is emerging evidence that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound's specific action on cancer cells is under investigation, with initial results indicating promising efficacy .
In Vivo Studies
In a study exploring the pharmacodynamics of pyrazole derivatives, this compound was evaluated for its effects on secondary hyperparathyroidism. The results demonstrated significant modulation of calcium-sensing receptor activity, suggesting its potential use in managing parathyroid-related disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the methoxyethyl group in enhancing the compound's bioavailability and activity. Variations in substitution patterns on the pyrazole ring have been correlated with changes in biological activity, emphasizing the need for further exploration in drug design .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-(2-methoxyethyl)-1H-pyrazole | C7H10N2O | Moderate anti-inflammatory |
| 2-(2-methoxyethyl)-1H-pyrazole | C8H12N2O | Anticancer properties |
| 2-[1-(2-methoxyethyl)-pyrazol-4-yl]ethanamine | C8H15N3O | Anti-inflammatory, anticancer potential |
This table illustrates how variations in chemical structure can lead to differing biological activities among pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
